molecular formula C19H22N2S B1622863 1,4-Bis(ethenyl)benzene;styrene;thiourea CAS No. 71010-99-6

1,4-Bis(ethenyl)benzene;styrene;thiourea

Cat. No.: B1622863
CAS No.: 71010-99-6
M. Wt: 310.5 g/mol
InChI Key: NMSGKZZZQSILKP-UHFFFAOYSA-N
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Description

1,4-Bis(ethenyl)benzene;styrene;thiourea, is a complex compound formed by the reaction of thiourea with a chloromethylated divinylbenzene-styrene polymer. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) using methylal, trioxymethylene, and thionyl chloride as reactants. The chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) is then reacted with thiourea to form the desired product .

Industrial Production Methods

In industrial settings, the chloromethylation process is optimized using catalysts such as FeCl3 at a temperature of 45°C. This method is considered environmentally friendly due to the use of low-toxic reactants and has a low production cost, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.

Scientific Research Applications

1,4-Bis(ethenyl)benzene;styrene;thiourea, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(ethenyl)benzene;styrene;thiourea, is unique due to its combination of properties from both thiourea and chloromethylated divinylbenzene-styrene polymer. This combination allows it to be used in a wide range of applications, from catalysis to drug delivery systems, making it a versatile compound in scientific research and industry.

Properties

CAS No.

71010-99-6

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

1,4-bis(ethenyl)benzene;styrene;thiourea

InChI

InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4)

InChI Key

NMSGKZZZQSILKP-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N

Pictograms

Irritant

Origin of Product

United States

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